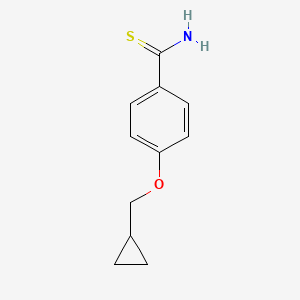

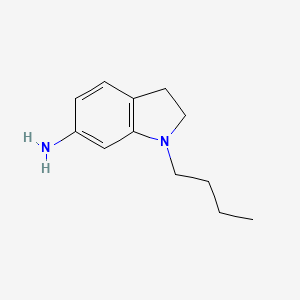

![molecular formula C7H5IN2S B1517221 4-Iodobenzo[d]thiazol-2-amine CAS No. 1039326-79-8](/img/structure/B1517221.png)

4-Iodobenzo[d]thiazol-2-amine

説明

4-Iodobenzo[d]thiazol-2-amine is a heterocyclic organic compound. It is a member of the azole heterocycles that include imidazoles and oxazoles . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The synthesized compounds were further evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimicrobial Activity

4-Iodobenzo[d]thiazol-2-amine: has been studied for its potential in combating various microbial infections. Thiazole derivatives are known to exhibit significant antimicrobial properties . They can be synthesized and modified to enhance their efficacy against resistant bacterial strains, making them valuable in the development of new antibiotics.

Anticancer Properties

This compound is part of the thiazole family, which includes molecules like tiazofurin known for their anticancer activities . Research into 4-Iodobenzo[d]thiazol-2-amine could lead to the development of novel anticancer drugs, particularly those targeting specific cancer cell lines with minimal side effects.

Antioxidant Applications

Thiazole derivatives have shown promising results as antioxidants . They can scavenge harmful free radicals, potentially reducing oxidative stress-related damage in cells . This property is crucial for developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders.

Anti-Inflammatory Uses

The anti-inflammatory potential of thiazole compounds is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which is beneficial for treating chronic inflammatory diseases . 4-Iodobenzo[d]thiazol-2-amine could be a key ingredient in new anti-inflammatory medications.

Drug Design and Discovery

Thiazoles are a core structure in many biologically active compounds. Their presence in drugs like ritonavir (an antiretroviral) and meloxicam (an anti-inflammatory) highlights their importance in medicinal chemistry . 4-Iodobenzo[d]thiazol-2-amine serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

Agricultural Chemicals

Beyond medical applications, thiazole derivatives are used in agriculture as part of agrochemicals . They can be formulated into compounds that protect crops from pests and diseases, contributing to increased agricultural productivity and food security.

Safety and Hazards

特性

IUPAC Name |

4-iodo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDMUCMYYXVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobenzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)